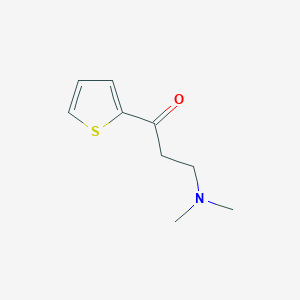

3-(Dimethylamino)-1-(2-thienyl)-1-propanone

Vue d'ensemble

Description

3-(Dimethylamino)-1-(2-thienyl)-1-propanone is an organic compound that belongs to the class of ketones It features a dimethylamino group attached to a propanone backbone, with a thienyl group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone typically involves the reaction of 2-thiophenecarboxaldehyde with dimethylamine and acetone under acidic or basic conditions. The reaction proceeds through a series of steps including condensation and cyclization to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Dimethylamino)-1-(2-thienyl)-1-propanone undergoes various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(Dimethylamino)-1-(2-thienyl)-1-propanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of heterocyclic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mécanisme D'action

The mechanism of action of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Dimethylamino)-2-(2-thienyl)acrylonitrile

- N,N-Dimethyl enaminones

- Thiophene derivatives

Uniqueness

3-(Dimethylamino)-1-(2-thienyl)-1-propanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a dimethylamino group and a thienyl ring makes it a versatile compound for various synthetic and research purposes.

Activité Biologique

3-(Dimethylamino)-1-(2-thienyl)-1-propanone, with the chemical formula CHNOS and a molecular weight of 183.27 g/mol, is an organic compound notable for its biological activity and potential therapeutic applications. Its structure consists of a dimethylamino group attached to a propanone backbone, with a thienyl group at the second position. This compound is synthesized through the reaction of 2-thiophenecarboxaldehyde with dimethylamine and acetone, typically under acidic or basic conditions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Research indicates that it can modulate biochemical pathways by binding to specific sites on these targets, leading to altered cellular functions. Notably, studies have shown that this compound acts as an inhibitor of Sortase A (SrtA), an enzyme critical for bacterial virulence. The mechanism involves the elimination of the dimethylamino group, resulting in the formation of a thienyl vinyl ketone that covalently binds to the thiol group of cysteine-184 in SrtA .

Antimicrobial Properties

Research has highlighted the antimicrobial properties of this compound, particularly against Gram-positive and Gram-negative bacteria. In vitro tests have demonstrated significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth. For example, compounds similar to this compound have shown MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Therapeutic Potential

In addition to its antimicrobial effects, this compound has been investigated for its cytotoxic potential against various cancer cell lines. Preliminary studies suggest that it may exhibit selective toxicity towards certain tumor cells while sparing normal cells. The exact mechanisms underlying this selectivity are still under investigation but are believed to involve disruption of cellular processes critical for tumor cell survival .

Synthesis and Characterization

A detailed synthesis protocol for this compound has been established, yielding high purity and yield rates (87-98%) through optimized reaction conditions. Characterization techniques such as NMR spectroscopy have been employed to confirm the structural integrity of synthesized compounds .

Comparative Studies

Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds. These studies often highlight its unique reactivity due to the presence of both dimethylamino and thienyl groups, which enhance its pharmacological profile compared to other ketones or thienyl derivatives .

Table 1: Biological Activity Summary

| Activity Type | Target Organism | MIC (mg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 | |

| Antibacterial | Escherichia coli | 0.0039 - 0.025 | |

| Cytotoxicity | Various Cancer Lines | TBD |

Table 2: Synthesis Conditions

| Reagent | Molar Ratio | Yield (%) | Reaction Medium |

|---|---|---|---|

| Dimethylamine | 1 | 87-98 | Ethanol + HCl |

| Acetone | 1 | 87-98 | Ethanol + HCl |

| 2-Thiophenecarboxaldehyde | 1 | 87-98 | Ethanol + HCl |

Propriétés

IUPAC Name |

3-(dimethylamino)-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMZUWJMJSKMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13196-35-5 | |

| Record name | 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBM7CY7225 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.